molecular formula C15H18N4OS B294340 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294340
M. Wt: 302.4 g/mol
InChI Key: AEZXCNBRWULPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of inflammatory mediators.
Biochemical and Physiological Effects
Studies have reported that 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, it has demonstrated anti-inflammatory activity by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. Its various biological activities make it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to increase its usefulness in lab experiments. Finally, more research is needed to explore the potential of this compound in other areas, such as antifungal and antiviral activities.
In conclusion, 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has shown promising potential in drug discovery and development. Its various biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of 3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with tert-butyl isocyanate and triethyl orthoformate to yield the final product. The reaction scheme is shown below:

Scientific Research Applications

3-Tert-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Several studies have reported the synthesis and evaluation of this compound as a potential anticancer agent. It has also been tested for its antimicrobial activity against various bacterial and fungal strains. Moreover, it has shown promising anti-inflammatory activity in animal models of inflammation.

properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-tert-butyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-10-5-7-11(8-6-10)20-9-12-18-19-13(15(2,3)4)16-17-14(19)21-12/h5-8H,9H2,1-4H3

InChI Key

AEZXCNBRWULPBP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C(C)(C)C

Origin of Product

United States

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